molecular formula C13H19NO3S B13411325 1-Ethylpyrrolidin-3-yl 4-methylbenzene-1-sulfonate

1-Ethylpyrrolidin-3-yl 4-methylbenzene-1-sulfonate

Cat. No.: B13411325
M. Wt: 269.36 g/mol
InChI Key: UPDMYSDLLVBOKV-UHFFFAOYSA-N
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Description

1-Ethylpyrrolidin-3-yl 4-methylbenzene-1-sulfonate is an organic compound with the molecular formula C13H19NO3S. It is a derivative of pyrrolidine and benzene sulfonate, featuring a pyrrolidine ring substituted with an ethyl group and a benzene ring substituted with a methyl group and a sulfonate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethylpyrrolidin-3-yl 4-methylbenzene-1-sulfonate typically involves the reaction of 1-ethylpyrrolidine with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Ethylpyrrolidin-3-yl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonate group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound.

    Hydrolysis: The corresponding alcohol and sulfonic acid.

Scientific Research Applications

1-Ethylpyrrolidin-3-yl 4-methylbenzene-1-sulfonate has various applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethylpyrrolidin-3-yl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The pyrrolidine ring can interact with biological molecules, potentially affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethylpyrrolidin-3-yl 4-methylbenzene-1-sulfonate is unique due to its combination of a pyrrolidine ring and a benzene sulfonate group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H19NO3S

Molecular Weight

269.36 g/mol

IUPAC Name

(1-ethylpyrrolidin-3-yl) 4-methylbenzenesulfonate

InChI

InChI=1S/C13H19NO3S/c1-3-14-9-8-12(10-14)17-18(15,16)13-6-4-11(2)5-7-13/h4-7,12H,3,8-10H2,1-2H3

InChI Key

UPDMYSDLLVBOKV-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(C1)OS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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